molecular formula C18H16Cl2N2O4S B2396497 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448028-04-3

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2396497
CAS No.: 1448028-04-3
M. Wt: 427.3
InChI Key: XQLXURHEURODAF-UHFFFAOYSA-N
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Description

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes dichloro, methyl, sulfonamido, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonamide and 2-butyn-1-ol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylbenzenesulfonamide: A precursor in the synthesis of the compound.

    2-Butyn-1-ol: Another precursor used in the synthesis.

    2-Aminobenzamide: A related compound with similar structural features.

Uniqueness

2-((4-(2,4-Dichloro-5-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(2,4-dichloro-5-methylphenyl)sulfonylamino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S/c1-12-10-17(15(20)11-14(12)19)27(24,25)22-8-4-5-9-26-16-7-3-2-6-13(16)18(21)23/h2-3,6-7,10-11,22H,8-9H2,1H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXURHEURODAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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